![molecular formula C7H2BrF2N B1381718 2-Bromo-4,6-difluorobenzonitrile CAS No. 1337606-50-4](/img/structure/B1381718.png)
2-Bromo-4,6-difluorobenzonitrile
Overview
Description
2-Bromo-4,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It is a white to almost white crystalline powder . It has a certain application value and can be used as an intermediate for the synthesis of glyphosate, a commonly used herbicide .
Synthesis Analysis
The synthesis of halogenated benzonitriles, including compounds similar to 2-Bromo-4,6-difluorobenzonitrile, involves strategies such as halodeboronation of aryl boronic acids. A method for the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst demonstrates the versatility and effectiveness of halodeboronation reactions for synthesizing halogenated aromatic nitriles .Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, such as 2-Bromo-4,6-difluorobenzonitrile, has been a subject of interest due to the influence of halogen atoms on the aromatic ring. For example, the crystal structure of a closely related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, reveals the rotational relationships between phenyl rings and how molecular interactions, such as aryl–perfluoroaryl stacking, influence the structural arrangement.Chemical Reactions Analysis
In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts. Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis
2-Bromo-4,6-difluorobenzonitrile is a solid at 20°C . It has a molecular weight of 218.00 .Scientific Research Applications
Pharmacology
In pharmacology, 2-Bromo-4,6-difluorobenzonitrile is a valuable intermediate for synthesizing compounds with potential therapeutic effects. Its halogenated structure makes it a suitable candidate for creating novel pharmaceuticals, particularly in the development of small molecule drugs .
Material Science
This compound plays a crucial role in material science, especially in the synthesis of advanced polymers and coatings. Its incorporation into polymeric chains can enhance the material properties such as thermal stability and chemical resistance.
Organic Synthesis
2-Bromo-4,6-difluorobenzonitrile: is extensively used in organic synthesis as a building block for constructing complex molecules. Its reactivity allows for selective functionalization, which is essential in creating diverse organic compounds .
Analytical Chemistry
In analytical chemistry, it serves as a standard or reference compound in various analytical methods. Its well-defined structure and properties enable accurate calibration of analytical instruments .
Environmental Science
Environmental science benefits from the use of 2-Bromo-4,6-difluorobenzonitrile in studying the degradation of environmental pollutants. It can act as a model compound to understand the breakdown of similar structures in nature .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that act on halogenated substrates. It helps in understanding the biochemical pathways involving halogenated organic compounds .
Agricultural Science
2-Bromo-4,6-difluorobenzonitrile: may be utilized in agricultural science for the development of new agrochemicals. Its structural attributes can be leveraged to create more effective pesticides or herbicides with improved safety profiles.
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to modify the surface properties of nanoparticles. This can lead to the creation of functionalized nanoparticles with specific reactivity or binding characteristics .
Safety and Hazards
2-Bromo-4,6-difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various biological targets .
Mode of Action
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways.
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-Bromo-4,6-difluorobenzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . .
properties
IUPAC Name |
2-bromo-4,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHYHGFMOWUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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